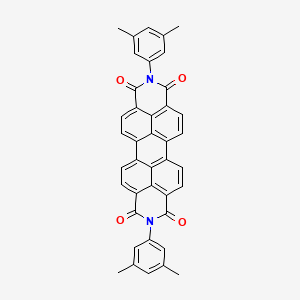

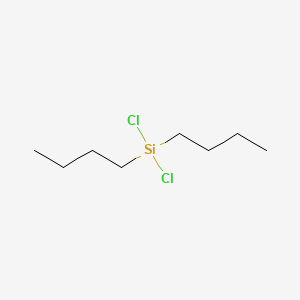

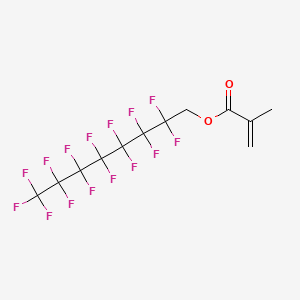

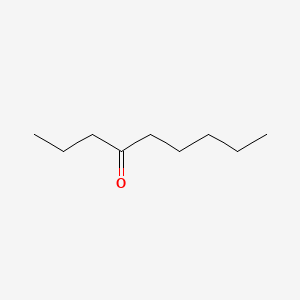

![molecular formula C8H11N5O2 B1580953 2-[(6-アミノプリン-9-イル)メトキシ]エタノール CAS No. 31383-66-1](/img/structure/B1580953.png)

2-[(6-アミノプリン-9-イル)メトキシ]エタノール

概要

説明

“Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-” is an organic compound with a chemical formula of C7H9N5O . It is a molecule containing adenine and hydroxyethyl groups .

Synthesis Analysis

The synthesis of this compound can involve various steps. Suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps, such as the benzyl or the trityl group optionally substituted in their phenyl ring .

Molecular Structure Analysis

The molecular formula of this compound is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. It’s important to note that suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps .

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 473.2±55.0 °C at 760 mmHg, and a melting point of 242 °C . It has a flash point of 240.0±31.5 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

科学的研究の応用

抗ウイルス研究

“2-[(6-アミノプリン-9-イル)メトキシ]エタノール”は、抗ウイルス療法で使用される多くのヌクレオシド類似体と類似したプリン塩基構造を持つため、抗ウイルス研究において潜在的な用途があります . この化合物は、ウイルスDNAポリメラーゼの競合的阻害剤として作用する可能性のある誘導体の合成に使用でき、新しい抗ウイルス薬を開発するための道筋を提供します。

生化学的研究

生化学では、この化合物はヌクレオチド類似体の合成のためのビルディングブロックとして役立ちます。 これらの類似体は、DNAまたはRNA鎖に組み込まれて、生化学的経路、酵素相互作用、および遺伝子発現制御のメカニズムを研究することができます .

分子生物学アプリケーション

分子生物学者は、“2-[(6-アミノプリン-9-イル)メトキシ]エタノール”を使用して、遺伝子編集の目的で修飾オリゴヌクレオチドを作成することができます。 これは、安定性と結合特異性が向上したCRISPR-Cas9ガイドRNAの開発に役立ちます .

薬理学的役割

薬理学的には、この化合物の類似体は、細胞シグナル伝達に重要な役割を果たすプリン受容体の活性を調節するように設計することができ、パーキンソン病や心血管疾患などの病気の新しい治療法につながる可能性があります .

分析化学

有機合成

この化合物は、有機合成において価値があり、プリン部分をより大きな分子に導入するために使用でき、独自の生物学的活性を持つ新規化合物の発見につながる可能性があります .

医薬品化学

医薬品化学では、“2-[(6-アミノプリン-9-イル)メトキシ]エタノール”は、さまざまな薬理学的に活性なプリン誘導体を合成するための前駆体です。 これらの誘導体は、抗炎症、抗がん、降圧効果など、幅広い治療効果についてスクリーニングすることができます.

ヌクレオシド類似体の開発

最後に、この化合物は、抗ウイルス薬や抗がん剤の重要な成分であるヌクレオシド類似体の開発に役立ちます。 その修飾は、薬物送達と有効性を改善するプロドラッグの作成につながる可能性があります .

作用機序

Target of Action

The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .

Mode of Action

2-[(6-aminopurin-9-yl)methoxy]ethanol interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .

Biochemical Pathways

The biochemical pathway affected by 2-[(6-aminopurin-9-yl)methoxy]ethanol is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .

Pharmacokinetics

The pharmacokinetic properties of 2-[(6-aminopurin-9-yl)methoxy]ethanol include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .

Result of Action

The result of the action of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .

Action Environment

The action of 2-[(6-aminopurin-9-yl)methoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

特性

IUPAC Name |

2-[(6-aminopurin-9-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIRNIBZTBBIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)COCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185309 | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31383-66-1 | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。